molecular formula C18H19ClN4O2S B2382505 2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 2418711-82-5

2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No.: B2382505
CAS No.: 2418711-82-5
M. Wt: 390.89
InChI Key: DQTMJEZZWITQCI-UHFFFAOYSA-N
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Description

2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is favored for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide apart is its unique combination of functional groups and heterocyclic structures, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(5-chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-22(18(12-20)9-3-2-4-10-18)17(25)11-23-16(24)8-5-13(21-23)14-6-7-15(19)26-14/h5-8H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTMJEZZWITQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1C(=O)C=CC(=N1)C2=CC=C(S2)Cl)C3(CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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